molecular formula C23H19N5O4 B2781660 methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887880-81-1

methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B2781660
CAS No.: 887880-81-1
M. Wt: 429.436
InChI Key: XXQWGUULIVGEBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a synthetic imidazo-purine derivative characterized by a fused bicyclic core with two phenyl substituents at positions 7 and 8, a methyl group at position 1, and a methyl ester side chain at position 2. This compound is part of a broader class of kinase inhibitors, with structural modifications influencing solubility, binding affinity, and metabolic stability .

Properties

CAS No.

887880-81-1

Molecular Formula

C23H19N5O4

Molecular Weight

429.436

IUPAC Name

methyl 2-(4-methyl-1,3-dioxo-6,7-diphenylpurino[7,8-a]imidazol-2-yl)acetate

InChI

InChI=1S/C23H19N5O4/c1-25-20-19(21(30)27(23(25)31)14-18(29)32-2)26-13-17(15-9-5-3-6-10-15)28(22(26)24-20)16-11-7-4-8-12-16/h3-13H,14H2,1-2H3

InChI Key

XXQWGUULIVGEBB-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3C=C(N(C3=N2)C4=CC=CC=C4)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate typically begins with readily available precursors such as 1-methyl-2,4-dioxo-7,8-diphenylpurine and methyl bromoacetate.

  • Reaction Steps:

    • The initial step involves the formation of the imidazole ring through a cyclization reaction.

    • Subsequent steps include oxidation and methylation to achieve the final structure.

  • Conditions: Typical conditions involve the use of anhydrous solvents, inert atmosphere (e.g., nitrogen), and controlled temperature to optimize yield and purity.

Industrial Production Methods: Industrial production methods may involve:

  • Scale-Up Reactions: Adapting laboratory procedures to larger scales with optimized parameters.

  • Continuous Flow Synthesis: Enhancing reaction efficiency and safety.

  • Catalysts and Reagents: Using specific catalysts to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions may be performed using agents like lithium aluminum hydride.

  • Substitution: Electrophilic and nucleophilic substitution reactions occur at various positions on the aromatic rings.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate in acidic medium.

  • Reduction: Lithium aluminum hydride in anhydrous ether.

  • Substitution: Halogenating agents or nucleophiles under suitable conditions.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield corresponding alcohols.

Scientific Research Applications

Chemistry:

  • Synthesis Studies: Understanding the mechanisms of complex organic reactions.

  • Catalyst Development: Designing novel catalysts for improved reaction efficiency.

Biology:

  • Enzyme Inhibition: Investigating potential enzyme inhibitors for biological pathways.

  • Receptor Binding: Studying interactions with cellular receptors.

Medicine:

  • Drug Development: Exploring potential therapeutic applications for various diseases.

  • Pharmacokinetics: Analyzing the absorption, distribution, metabolism, and excretion of the compound.

Industry:

  • Material Science: Developing advanced materials with unique properties.

  • Chemical Engineering: Improving industrial processes and product formulations.

Mechanism of Action

The mechanism by which methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate exerts its effects typically involves:

  • Molecular Targets: Binding to specific proteins, enzymes, or receptors.

  • Pathways: Modulating biochemical pathways to achieve desired effects, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences between the target compound and analogs from the evidence:

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups Molecular Weight Source
Methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3-yl)acetate (Target) C₂₃H₂₁N₅O₄⁺ 7-Ph, 8-Ph, 1-Me Methyl ester ~443.45† -
Methyl [1-methyl-8-(2-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate C₁₈H₁₉N₅O₄ 8-(2-MePh), 1-Me Methyl ester 369.38
8-(2-Methoxyphenyl)-1-methyl-7-p-cyanophenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione C₂₂H₁₇N₅O₃ 7-(p-CNPh), 8-(2-OMePh), 1-Me Dione, cyano 399.40
2-{1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetic acid C₁₃H₁₅N₅O₄ 1,3,7-Me Carboxylic acid 305.29

†Calculated based on analogous structures.

Key Observations :

  • Substituent Diversity: The target compound's 7,8-diphenyl groups distinguish it from analogs with mono-substituted aromatic rings (e.g., 2-methylphenyl in or p-cyanophenyl in ). These diphenyl groups likely enhance hydrophobicity and π-π stacking interactions in biological targets.
  • Functional Group Impact : The methyl ester in the target compound and contrasts with the carboxylic acid in , suggesting divergent pharmacokinetic profiles (e.g., ester prodrug vs. acid active form).

Physicochemical and Spectral Properties

Table 2: Comparative Spectral and Physical Data
Compound Melting Point (°C) ¹H-NMR Key Shifts (δ, ppm) ¹³C-NMR Key Shifts (δ, ppm) IR (cm⁻¹)
Target Compound Not reported Aromatic H: ~7.2–7.5 (Ph) Carbonyl (C=O): ~170–175 C=O: ~1740
Methyl [1-methyl-8-(2-methylphenyl)-...]acetate Not reported Methyl ester: ~3.6–3.8 (s, 3H) Imidazo-purine C=O: ~165–170 Ester C=O: ~1720
Diethyl 8-cyano-7-(4-nitrophenyl)-...dicarboxylate 243–245 Aromatic H: ~7.8–8.2 (NO₂Ph) Nitrile (CN): ~115–120 CN: ~2220
8-(2-Hydroxyphenyl)-1,3-dimethyl-7-phenyl-...dione Not reported Phenolic OH: ~10.5 (broad) Dione C=O: ~180 OH: ~3200–3400

Analysis :

  • Aromatic Signals : The target compound's diphenyl groups would produce complex multiplet signals in the 7.2–7.5 ppm range, differing from electron-deficient aryl groups (e.g., nitrophenyl in at 7.8–8.2 ppm).
  • Carbonyl Stretching : The ester carbonyl (IR ~1740 cm⁻¹) in the target compound and is distinct from the dione (IR ~180 cm⁻¹) in .

Biological Activity

Methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and implications in medicinal chemistry.

Molecular Formula : C24H20N4O5
Molecular Weight : 440.44 g/mol
IUPAC Name : this compound

The synthesis of this compound typically involves multiple steps of organic reactions including condensation and esterification processes. The final step often involves the introduction of the methyl acetate group through esterification reactions under controlled conditions to ensure high yield and purity.

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies indicate that this compound may inhibit the growth of various cancer cell lines. For instance, derivatives similar to this compound have shown cytotoxic activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values ranging from 2.43 to 14.65 μM .
  • Mechanism of Action : The compound is believed to interact with specific molecular targets such as enzymes or receptors involved in cancer cell proliferation. Its structural features allow it to modulate these targets effectively.

Case Studies

  • Cytotoxicity Studies : In a study evaluating the cytotoxic effects on breast cancer cells (MDA-MB-231), compounds similar to this compound demonstrated significant growth inhibition and apoptosis induction at low concentrations (1.0 μM). The activation of caspase pathways further confirmed the apoptosis-inducing properties of these compounds .
  • Microtubule Destabilization : Some derivatives were found to act as microtubule-destabilizing agents. At concentrations around 20 μM, they inhibited microtubule assembly by approximately 40%, suggesting a potential mechanism for their antitumor activity .

Comparative Analysis with Similar Compounds

Compound NameAntitumor ActivityMechanism of Action
This compoundIC50 = 4.98 - 14.65 μMMicrotubule destabilization
Other Imidazole DerivativesVaries (some >20 μM)Various mechanisms including enzyme inhibition

The proposed mechanism by which this compound exerts its effects involves:

  • Binding to Enzymatic Targets : The compound may inhibit key enzymes involved in cell cycle regulation and apoptosis.
  • Interaction with Receptors : It could modulate receptor activity that influences cellular signaling pathways related to growth and survival.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3-yl)acetate?

  • Methodological Answer : Synthesis optimization requires careful selection of catalysts (e.g., palladium complexes for cross-coupling), solvents (polar aprotic solvents like DMF or DMSO), and temperature control (typically 80–120°C). For example, the imidazo[2,1-f]purine core is synthesized via cyclocondensation of substituted purine precursors with amino esters under inert atmospheres. Yield improvements (≥70%) are achieved by slow addition of reagents and post-reaction purification via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer : A combination of ¹H/¹³C NMR (to confirm substituent positions and aromatic protons), high-resolution mass spectrometry (HRMS) (for molecular formula validation), and X-ray crystallography (to resolve the fused-ring system’s three-dimensional conformation) is essential. For instance, NMR chemical shifts near δ 7.2–7.8 ppm indicate phenyl group protons, while carbonyl signals appear at δ 165–175 ppm in ¹³C spectra .

Q. How can researchers assess the compound’s preliminary bioactivity?

  • Methodological Answer : Initial bioactivity screening involves in vitro assays targeting enzymes or receptors structurally related to imidazo[2,1-f]purines, such as adenosine deaminase or kinase inhibitors. Use dose-response curves (0.1–100 μM) in cell lines (e.g., HEK293 or HeLa) with luminescence/fluorescence readouts. Positive controls (e.g., theophylline) and cytotoxicity assays (via MTT or resazurin) are critical to distinguish specific activity from nonspecific effects .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electronic properties (HOMO/LUMO energies) and reaction pathways, such as nucleophilic attack at the purine C8 position. Molecular docking (AutoDock Vina or Schrödinger Suite) predicts binding affinities to targets like adenosine receptors, with scoring functions prioritizing hydrogen bonds (e.g., purine carbonyl groups with Arg residues) and π-π stacking (phenyl substituents) .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, serum content). Conduct meta-analysis of published IC₅₀ values, normalizing data to common protocols (e.g., ATP concentration in kinase assays). Validate findings using orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic activity). For example, conflicting inhibition results against PDE4 may stem from variations in Mg²⁺ ion concentrations, which stabilize enzyme-substrate interactions .

Q. What strategies improve regioselectivity in derivatizing the imidazo[2,1-f]purine core?

  • Methodological Answer : Regioselective functionalization at the N3 or C7 positions is achieved via protecting group strategies (e.g., tert-butoxycarbonyl for amine protection) and transition metal catalysis (e.g., Buchwald-Hartwig amination for aryl substitutions). For C7 bromination, use NBS (N-bromosuccinimide) in acetonitrile at 0°C to minimize side reactions. Monitor progress via TLC with UV visualization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.